Complera
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Complera is a combination antiretroviral medication used for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection in adults. It consists of three active ingredients: emtricitabine, rilpivirine, and tenofovir disoproxil fumarate . This combination provides a complete regimen for patients who have not previously received antiretroviral therapy .
准备方法
Synthetic Routes and Reaction Conditions
Emtricitabine: This compound is synthesized through a multi-step process starting from cytosine.
Tenofovir Disoproxil Fumarate: This compound is synthesized by esterification of tenofovir with isopropyl alcohol, followed by reaction with fumaric acid to form the disoproxil fumarate ester.
Industrial Production Methods
The industrial production of Complera involves the large-scale synthesis of its three active ingredients, followed by their combination into a single tablet. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Reduction: Rilpivirine can be reduced to its corresponding amine under specific conditions.
Substitution: Tenofovir disoproxil fumarate can undergo nucleophilic substitution reactions, particularly at the phosphate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are frequently employed in substitution reactions.
Major Products Formed
Emtricitabine Oxidation: Sulfoxide and sulfone derivatives.
Rilpivirine Reduction: Corresponding amine.
Tenofovir Disoproxil Fumarate Substitution: Various substituted phosphonate esters.
科学研究应用
Complera has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
Complera exerts its effects through the combined action of its three active ingredients:
Emtricitabine: Inhibits HIV-1 reverse transcriptase by competing with the natural substrate, leading to termination of DNA chain elongation.
Rilpivirine: Binds to reverse transcriptase and inhibits its activity by inducing conformational changes.
Tenofovir Disoproxil Fumarate: Converts to tenofovir diphosphate in the body, which inhibits reverse transcriptase by competing with deoxyadenosine 5’-triphosphate.
相似化合物的比较
Complera is compared with other antiretroviral combinations such as Biktarvy and Descovy:
Uniqueness of this compound
This compound is unique due to its combination of three specific antiretroviral agents, providing a complete regimen for treatment-naive patients. Its formulation allows for once-daily dosing, which improves patient adherence .
List of Similar Compounds
- Biktarvy
- Descovy
- Atripla (contains efavirenz, emtricitabine, and tenofovir disoproxil fumarate)
- Genvoya (contains elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide)
属性
CAS 编号 |
1436864-99-1 |
---|---|
分子式 |
C53H62FN14O17PS |
分子量 |
1249.2 g/mol |
IUPAC 名称 |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C22H18N6.C19H30N5O10P.C8H10FN3O3S.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b4-3+;;;2-1+/t;14-;5-,6+;/m.10./s1 |
InChI 键 |
DQEFVRYFVZNIMK-FEDPJRJMSA-N |
手性 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。